molecular formula C20H30O2 B022733 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene CAS No. 61597-55-5

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene

Cat. No. B022733
CAS RN: 61597-55-5
M. Wt: 302.5 g/mol
InChI Key: HJODEDKXJPYIBN-HLNWXESRSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene, also known as compound 6, is a furanolabdane hydroxide compound . It is available for purchase for research purposes .


Molecular Structure Analysis

The molecular formula of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene is C20H30O2 . The compound has a molecular weight of 302.5 g/mol . The InChI string representation of the molecule is InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17-,18-,20+/m0/s1 . The canonical SMILES representation is CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C .


Physical And Chemical Properties Analysis

The physical and chemical properties of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene include a molecular weight of 302.5 g/mol . It has a XLogP3-AA value of 5.1, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors . The compound has a rotatable bond count of 3 . Its exact mass and monoisotopic mass are 302.224580195 g/mol . The topological polar surface area is 33.4 Ų . The compound has a complexity of 427 .

Scientific Research Applications

  • Synthesis of Derivatives and Analogs : Blackburn, Taylor, and Worrall (1986) discussed the synthesis of 16-17-epoxy-3-hydroxy-[17-3H]oestra-1,3,5(10)-triene, which contributes to the field by providing regiospecific compounds labelled exclusively at position -17. This improved the previously published synthesis methods (Blackburn, Taylor, & Worrall, 1986).

  • Cholesterol-Lowering and Uterotropic Activities : Schubert et al. (1980) found that 15,16,17-trisubstituted oestratriene 3-methyl ethers demonstrate a correlation between their cholesterol-lowering and uterotropic activities, although a complete activity dissociation was not achieved (Schubert et al., 1980).

  • Synthesis of Nitrogen-Containing Heterocyclic Compounds : Chernov et al. (2005) showed the potential for synthesizing new polycyclic compounds like furoazocine and furoazonine by oxidizing lambertianic acid methyl ester and methyl 15,16-epoxy-17-hydroxylabda-13(16)14-dien-18-oate (Chernov et al., 2005).

  • Stereoselectivity in Epoxidation : Bull and Kaiser (1994) discussed the stereoselectivity in epoxidation and cis-hydroxylation of 16-methylene-estra-1,3,5(10)-trienes, which is crucial for the synthesis of various isomers and derivatives (Bull & Kaiser, 1994).

  • Identification in Cross-Linked Epoxy Resins : Merritt et al. (1998) demonstrated that the antiplasticizer in cross-linked epoxy resins can be accurately identified using 2H, 15N, and 13C REDOR NMR, contributing valuable information for developing safer products (Merritt et al., 1998).

  • Neuroprotective Activity : Chen et al. (2006) investigated diterpenes from the fruiting body of Antrodia camphorata, showing neuroprotective activity by protecting neurons from Abeta damage at specific concentrations (Chen et al., 2006).

  • Potential Cytotoxicity : Chimnoi et al. (2008) identified new and known labdane diterpenes from Hedychium coronarium rhizomes, with some showing potential cytotoxicity (Chimnoi et al., 2008).

Safety And Hazards

The safety and hazards of 15,16-Epoxy-12-hydroxylabda-8(17),13(16),14-triene are not specified in the search results. It is mentioned that it is for research use only and is not sold to patients . Synthetic products have potential research and development risk .

properties

IUPAC Name

(1R)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-1-(furan-3-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H30O2/c1-14-6-7-18-19(2,3)9-5-10-20(18,4)16(14)12-17(21)15-8-11-22-13-15/h8,11,13,16-18,21H,1,5-7,9-10,12H2,2-4H3/t16-,17+,18-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJODEDKXJPYIBN-HLNWXESRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2CC(C3=COC=C3)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2C[C@H](C3=COC=C3)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

15,16-Epoxy-12R-hydroxylabda-8(17),13(16),14-triene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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